9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene
Description
9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyryl]anthracene (CAS: 898752-88-0) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring an anthracene core functionalized with a butyryl group linked to a 5,5-dimethyl-1,3-dioxane ring. Its molecular formula is C₂₄H₂₆O₃, with a molecular weight of 362.46 g/mol . This compound is primarily utilized in organic synthesis and materials science research, where its structural features—such as the electron-rich anthracene system and the sterically shielded dioxane moiety—enable applications in photophysical studies or as intermediates in complex reactions.
Properties
IUPAC Name |
1-anthracen-9-yl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O3/c1-24(2)15-26-22(27-16-24)13-7-12-21(25)23-19-10-5-3-8-17(19)14-18-9-4-6-11-20(18)23/h3-6,8-11,14,22H,7,12-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRMNCVXWFNTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646080 | |
| Record name | 1-(Anthracen-9-yl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-50-1 | |
| Record name | 1-(Anthracen-9-yl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyryl]anthracene involves multiple steps. One common synthetic route includes the following steps :
Formation of the 5,5-Dimethyl-1,3-dioxane ring: This step involves the reaction of acetone with ethylene glycol in the presence of an acid catalyst to form the 5,5-dimethyl-1,3-dioxane ring.
Attachment of the butyryl group: The 5,5-dimethyl-1,3-dioxane ring is then reacted with butyryl chloride in the presence of a base to form the butyryl-substituted dioxane.
Coupling with anthracene: Finally, the butyryl-substituted dioxane is coupled with anthracene using a Friedel-Crafts acylation reaction, typically in the presence of a Lewis acid such as aluminum chloride.
Chemical Reactions Analysis
9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyryl]anthracene undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, typically using reagents such as halogens or nitro compounds under acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for versatile reactions that can lead to the formation of various derivatives used in advanced materials and pharmaceuticals.
Material Science
This compound is being investigated for its potential use in the development of organic electronic materials. Specific applications include:
- Organic Light-Emitting Diodes (OLEDs) : The compound's photophysical properties make it suitable for use in OLEDs, where efficient light emission is crucial.
- Organic Photovoltaics (OPVs) : Its ability to facilitate charge transfer processes can enhance the efficiency of solar cells.
| Application | Description |
|---|---|
| OLEDs | Used for light emission due to favorable electronic properties. |
| OPVs | Enhances charge transfer efficiency in solar cells. |
Biological Studies
Research involving this compound focuses on its interaction with biological systems. It is particularly relevant in studying:
- Polycyclic Aromatic Hydrocarbons (PAHs) : As a derivative of anthracene, it aids in understanding the mutagenic and carcinogenic effects of PAHs.
- Mechanisms of Action : The compound's interactions at the molecular level provide insights into its potential toxicological effects.
Case Studies
Several studies have been conducted to explore the applications of this compound:
- Synthesis and Characterization : A study demonstrated the synthesis pathway involving Friedel-Crafts acylation using aluminum chloride as a catalyst, highlighting its utility in organic synthesis .
- Material Development : Research indicated that compounds with similar structures exhibit promising characteristics for use in OLED technology, suggesting that this compound could likewise contribute to advancements in this field .
- Toxicological Research : Investigations into the biological effects of anthracene derivatives have shown that they can interact with cellular mechanisms related to carcinogenesis, underscoring the importance of studying this compound for safety assessments .
Mechanism of Action
The mechanism of action of 9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyryl]anthracene involves its interaction with various molecular targets and pathways . The anthracene moiety can intercalate into DNA, disrupting the normal function of the genetic material. This can lead to mutations and other genetic alterations. Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cellular damage.
Comparison with Similar Compounds
9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyryl]phenanthrene (CAS: 898756-47-3)
- Structural Differences : Replaces the anthracene core with phenanthrene, altering the aromatic system’s geometry and conjugation.
- Properties: Same molecular formula (C₂₄H₂₆O₃) and weight (362.46 g/mol) as the anthracene analog .
- Applications : Used in analogous synthetic pathways but may exhibit distinct photochemical behavior due to reduced π-conjugation .
9-[5-(5,5-Dimethyl-1,3-dioxan-2-yl)-valeryl]-phenanthrene (CAS: 898756-50-8)
- Structural Differences : Features a valeryl (5-carbon) chain instead of butyryl (4-carbon), increasing steric bulk.
- Market data suggest regional price variations, with higher demand in North America for PAH-based intermediates .
- Applications : Similar to the anthracene derivative but may face challenges in reactions requiring precise steric control .
9,10-Bis(3,5-dihydroxyphenyl)anthracene (CAS: 153715-08-3)
- Structural Differences : Anthracene substituted with dihydroxyphenyl groups instead of a dioxane-butyryl system.
- Properties: Higher molecular weight (394.42 g/mol) due to phenolic substituents. Hydroxyl groups enable hydrogen bonding, improving solubility in polar solvents like DMSO or ethanol .
- Applications : Used as a high-purity reference standard in analytical chemistry, contrasting with the synthetic intermediate role of the target compound .
4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane
- Structural Differences : Incorporates a boronate ester group, enabling participation in Suzuki-Miyaura cross-coupling reactions.
- Properties :
- Applications : Valued in polymer and pharmaceutical synthesis for constructing conjugated systems .
Data Table: Key Properties of Comparable Compounds
Biological Activity
9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene is a synthetic organic compound characterized by its anthracene moiety linked to a butyryl group, which is further substituted with a 5,5-dimethyl-1,3-dioxane ring. Its molecular formula is C24H26O3, and it has a molecular weight of 362.46 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of polycyclic aromatic hydrocarbons (PAHs), which are known for their mutagenic and carcinogenic properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H26O3 |
| Molecular Weight | 362.46 g/mol |
| CAS Number | 898756-47-3 |
| IUPAC Name | 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(9-phenanthryl)-1-butanone |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways and molecular targets. Research indicates that compounds with anthracene structures can activate the aryl hydrocarbon receptor (AhR), which plays a crucial role in mediating the effects of PAHs on biological systems. The activation of AhR can lead to apoptosis in certain immune cells, such as pre-B lymphocytes, suggesting a potential immunosuppressive effect .
Mutagenic and Carcinogenic Potential
Studies have shown that PAHs can induce mutagenic changes in DNA and contribute to cancer development. The metabolism of compounds like this compound may produce reactive metabolites that interact with cellular macromolecules, leading to genotoxicity. This highlights the importance of understanding the metabolic pathways involved in the compound's biological activity.
Case Studies and Research Findings
- In Vitro Studies : In vitro experiments have demonstrated that derivatives of anthracene can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies involving similar compounds have shown IC50 values indicating effective inhibition of cell proliferation in models such as HCT116 colon carcinoma cells .
- Animal Models : Research involving animal models has indicated that exposure to PAHs can lead to alterations in immune function and increased susceptibility to infections due to the induction of apoptosis in immune cells .
- Antioxidant Activity : Some studies have explored the antioxidant properties of related compounds, suggesting that they may mitigate oxidative stress in biological systems. This aspect could be relevant for therapeutic applications where oxidative damage is a concern .
Applications in Research
This compound is being investigated for various applications:
- Organic Synthesis : It serves as an intermediate in synthesizing more complex organic molecules.
- Material Science : The compound is studied for potential uses in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Biological Studies : It is utilized to explore the interactions of PAHs with biological systems and their potential mutagenic effects.
Q & A
Q. How can this compound be modified for biological imaging or therapeutic studies?
- Directions :
- Functionalization : Introduce amino or hydroxyl groups for water solubility (e.g., 9,10-dihydroxyanthracene derivatives ).
- Conjugation : Link to fluorescent tags (e.g., 1,4-diaminoanthraquinones ) for DNA intercalation studies.
Data Contradictions and Limitations
- Safety Data : Variability in GHS classifications (e.g., H302 vs. H335) suggests batch-specific impurities or differing testing protocols .
- Spectral Data : NIST and PubChem entries lack IR/NMR references for the exact compound, requiring extrapolation from analogs .
- Synthetic Yields : Reported conversions (62% for ANT-SCH3 ) may not generalize due to substituent effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
